molecular formula C20H23FN2O2 B4623120 1-(3-ethoxybenzoyl)-4-(4-fluorobenzyl)piperazine

1-(3-ethoxybenzoyl)-4-(4-fluorobenzyl)piperazine

Cat. No. B4623120
M. Wt: 342.4 g/mol
InChI Key: DKPORVUKEZNHHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-ethoxybenzoyl)-4-(4-fluorobenzyl)piperazine, also known as EFDP, is a chemical compound that belongs to the family of piperazines. It is a psychoactive substance that has been studied for its potential use in scientific research. EFDP has been shown to have an impact on the central nervous system, and it is believed to have potential therapeutic applications.

Mechanism of Action

1-(3-ethoxybenzoyl)-4-(4-fluorobenzyl)piperazine is believed to act as a dopamine and serotonin reuptake inhibitor, meaning that it blocks the reuptake of these neurotransmitters, leading to increased levels in the brain. This can result in a range of effects, including increased energy, euphoria, and improved mood.
Biochemical and Physiological Effects:
1-(3-ethoxybenzoyl)-4-(4-fluorobenzyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to increased energy, euphoria, and improved mood. 1-(3-ethoxybenzoyl)-4-(4-fluorobenzyl)piperazine has also been shown to increase heart rate and blood pressure, which can be potentially dangerous in high doses.

Advantages and Limitations for Lab Experiments

1-(3-ethoxybenzoyl)-4-(4-fluorobenzyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be purified using standard techniques. 1-(3-ethoxybenzoyl)-4-(4-fluorobenzyl)piperazine has also been shown to have a range of effects on the central nervous system, making it a potentially useful tool for studying mood regulation, reward processing, and substance use disorders. However, 1-(3-ethoxybenzoyl)-4-(4-fluorobenzyl)piperazine also has some limitations. It can be potentially dangerous in high doses, and its effects on the central nervous system are not fully understood.

Future Directions

There are several potential future directions for research on 1-(3-ethoxybenzoyl)-4-(4-fluorobenzyl)piperazine. One area of interest is its potential use in treating substance use disorders. 1-(3-ethoxybenzoyl)-4-(4-fluorobenzyl)piperazine has been shown to have an impact on dopamine and serotonin neurotransmission, which are involved in addiction. Further research is needed to determine the potential efficacy of 1-(3-ethoxybenzoyl)-4-(4-fluorobenzyl)piperazine as a treatment for addiction.
Another area of interest is the potential use of 1-(3-ethoxybenzoyl)-4-(4-fluorobenzyl)piperazine in studying mood regulation and reward processing. 1-(3-ethoxybenzoyl)-4-(4-fluorobenzyl)piperazine has been shown to have an impact on these processes, and further research could help to elucidate the underlying mechanisms involved.
Finally, there is potential for further research on the biochemical and physiological effects of 1-(3-ethoxybenzoyl)-4-(4-fluorobenzyl)piperazine. While some research has been conducted in this area, more studies are needed to fully understand the effects of 1-(3-ethoxybenzoyl)-4-(4-fluorobenzyl)piperazine on the central nervous system and other physiological systems in the body.

Scientific Research Applications

1-(3-ethoxybenzoyl)-4-(4-fluorobenzyl)piperazine has been used in scientific research to study its effects on the central nervous system. It has been shown to have an impact on dopamine and serotonin neurotransmission, which are involved in mood regulation and reward processing. 1-(3-ethoxybenzoyl)-4-(4-fluorobenzyl)piperazine has also been studied for its potential use in treating substance use disorders, such as addiction to cocaine and methamphetamine.

properties

IUPAC Name

(3-ethoxyphenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c1-2-25-19-5-3-4-17(14-19)20(24)23-12-10-22(11-13-23)15-16-6-8-18(21)9-7-16/h3-9,14H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPORVUKEZNHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Ethoxyphenyl)[4-(4-fluorobenzyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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